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molecular formula C8H10N2O B178301 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 199192-27-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B178301
M. Wt: 150.18 g/mol
InChI Key: JUYGPQPHUQRIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-3-carbaldehyde (2:1 with 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-2-carbaldehyde) was prepared from piperidin-2-ylideneamine hydrochloride (Aldrich) and 2-bromo-3-isopropoxy-propenal in the same manner as cyclopropyl-2-methyl-3H-imidazole-4-carbaldehyde (Example 45).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.N1CCCCC1=N.BrC(=COC(C)C)C=O.[CH:18]1([N:21]2[C:25]([CH:26]=[O:27])=[CH:24][N:23]=[C:22]2[CH3:28])[CH2:20][CH2:19]1>>[N:23]1[CH:24]=[C:25]([CH:26]=[O:27])[N:21]2[CH2:18][CH2:20][CH2:19][CH2:28][C:22]=12 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1C(CCCC1)=N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=O)=COC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1C(=NC=C1C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1CCCC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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